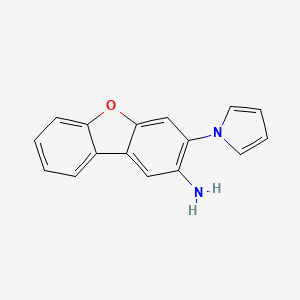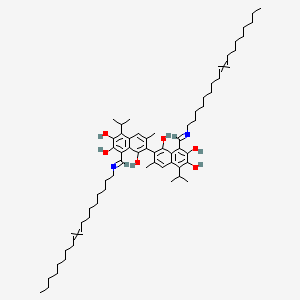
(2,2'-binaphthalene)-1,1',6,6',7,7'-hexol, 3,3'-dimethyl-5,5'-bis(1-methylethyl)-8,8'-bis((E/Z)-((9E/Z)-9-octadecenylimino)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2’-binaphthalene)-1,1’,6,6’,7,7’-hexol, 3,3’-dimethyl-5,5’-bis(1-methylethyl)-8,8’-bis((E/Z)-((9E/Z)-9-octadecenylimino)methyl)- is a complex organic compound characterized by its binaphthalene core and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-binaphthalene)-1,1’,6,6’,7,7’-hexol, 3,3’-dimethyl-5,5’-bis(1-methylethyl)-8,8’-bis((E/Z)-((9E/Z)-9-octadecenylimino)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the binaphthalene core, followed by the introduction of hydroxyl groups, methyl groups, and isopropyl groups through various substitution reactions. The final steps often involve the formation of imine linkages with octadecenyl groups under specific conditions such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The imine groups can be reduced to amines under hydrogenation conditions.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a ligand in coordination chemistry, forming complexes with various metals. It can also serve as a building block for the synthesis of more complex organic molecules.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific application. For example, as a ligand, it might coordinate with metal ions to form stable complexes. In biological systems, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,2’-binaphthalene)-1,1’,6,6’,7,7’-hexol
- 3,3’-dimethyl-5,5’-bis(1-methylethyl)-8,8’-bis((E/Z)-((9E/Z)-9-octadecenylimino)methyl)-
Uniqueness
The uniqueness of (2,2’-binaphthalene)-1,1’,6,6’,7,7’-hexol, 3,3’-dimethyl-5,5’-bis(1-methylethyl)-8,8’-bis((E/Z)-((9E/Z)-9-octadecenylimino)methyl)- lies in its combination of functional groups and the resulting properties
Eigenschaften
CAS-Nummer |
5422-61-7 |
|---|---|
Molekularformel |
C66H100N2O6 |
Molekulargewicht |
1017.5 g/mol |
IUPAC-Name |
3-methyl-8-(octadec-9-enyliminomethyl)-5-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-(octadec-9-enyliminomethyl)-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol |
InChI |
InChI=1S/C66H100N2O6/c1-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-67-45-53-59-51(55(47(3)4)65(73)61(53)69)43-49(7)57(63(59)71)58-50(8)44-52-56(48(5)6)66(74)62(70)54(60(52)64(58)72)46-68-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-2/h23-26,43-48,69-74H,9-22,27-42H2,1-8H3 |
InChI-Schlüssel |
TUFOURVYMCBXJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCN=CC1=C(C(=C(C2=C1C(=C(C(=C2)C)C3=C(C4=C(C=C3C)C(=C(C(=C4C=NCCCCCCCCC=CCCCCCCCC)O)O)C(C)C)O)O)C(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide benzenesulfonic acid](/img/structure/B12796487.png)
![Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, dimethyl ester](/img/structure/B12796491.png)

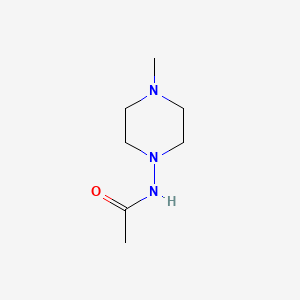
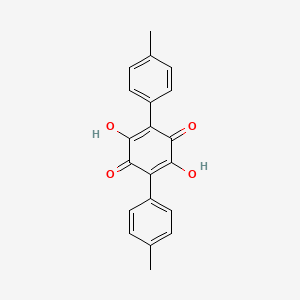
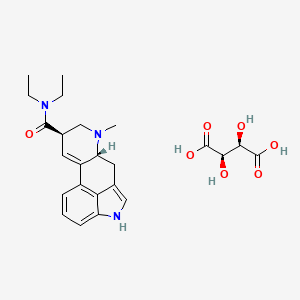
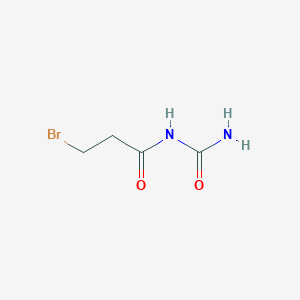
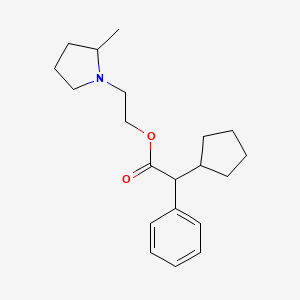
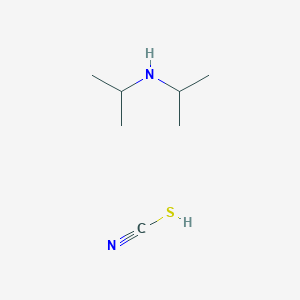
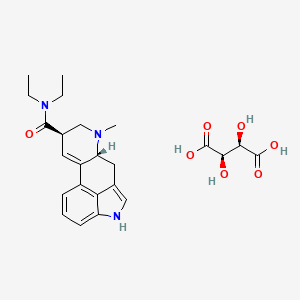
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)

![3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B12796580.png)
